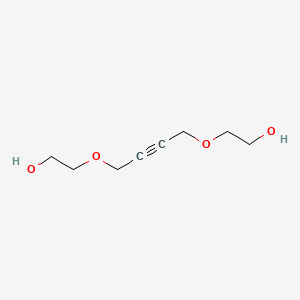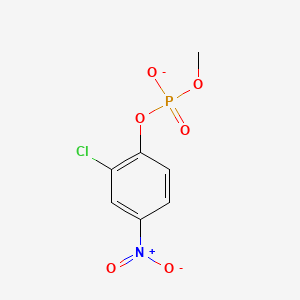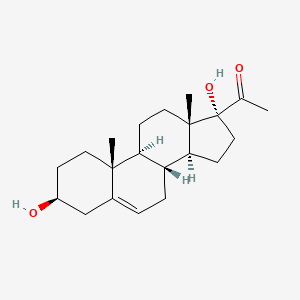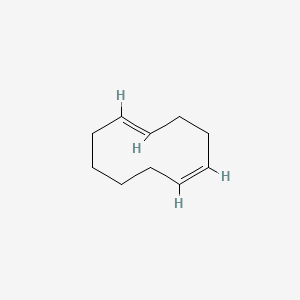![molecular formula C10H14O2 B1175544 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate CAS No. 16600-20-7](/img/structure/B1175544.png)
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the following steps:
Diazotization: The process begins with the diazotization of p-chloroaniline. This involves treating p-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-ethylpyridinium to form the azo compound. This reaction is usually carried out in an acidic medium to facilitate the coupling process.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroboric acid to the reaction mixture to precipitate the tetrafluoroborate salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring. Common nucleophiles include hydroxide ions and amines.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions, primary and secondary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
- p-Chloroaniline and 1-ethylpyridinium.
Substitution: Various substituted pyridinium derivatives.
Oxidation: Oxidized azo compounds with altered functional groups.
Scientific Research Applications
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex azo compounds.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pyridinium ring can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may have specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoroborate
- 4-[(p-Chlorophenyl)azo]-1-propyl-pyridinium tetrafluoroborate
- 4-[(p-Chlorophenyl)azo]-1-butyl-pyridinium tetrafluoroborate
Uniqueness
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is unique due to its specific ethyl substitution on the pyridinium ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different chemical and biological properties compared to its methyl, propyl, and butyl analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-4-yl)diazene;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-9-7-13(8-10-17)16-15-12-5-3-11(14)4-6-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIXDJJUTROFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-20-7 |
Source


|
| Record name | Pyridinium, 4-[2-(4-chlorophenyl)diazenyl]-1-ethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16600-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B1175479.png)




